Indo 1

Übersicht

Beschreibung

Indo-1 (sodium salt) is a ratiometric fluorescent calcium indicator dye. It is widely used in scientific research for measuring intracellular calcium concentrations. The compound was introduced in 1985 and has since been cited in numerous scientific papers. Indo-1 (sodium salt) is particularly useful in flow cytometry and multicolor fluorescence applications due to its ability to provide accurate measurements with a single excitation source .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Indo-1 (sodium salt) involves the reaction of specific precursor molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers.

Industrial Production Methods: Industrial production of Indo-1 (sodium salt) typically involves large-scale chemical synthesis in specialized facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified, dried, and packaged for distribution to research laboratories .

Analyse Chemischer Reaktionen

Reaktionstypen: Indo-1 (Natriumsalz) unterliegt hauptsächlich Komplexierungsreaktionen mit Calciumionen. Wenn Calciumionen an Indo-1 binden, verschiebt sich das Emissionsmaximum des Farbstoffs von etwa 475 Nanometern zu 400 Nanometern. Diese Verschiebung ermöglicht die ratiometrische Messung der Calciumkonzentrationen .

Häufige Reagenzien und Bedingungen: Das primäre Reagenz, das mit Indo-1 (Natriumsalz) verwendet wird, ist Calciumchlorid, das die für die Komplexierungsreaktion notwendigen Calciumionen liefert. Die Reaktion erfolgt typischerweise in wässrigen Lösungen unter physiologischen Bedingungen (pH 7,2-7,4), um die intrazelluläre Umgebung nachzuahmen .

Hauptprodukte: Das Hauptprodukt der Reaktion zwischen Indo-1 (Natriumsalz) und Calciumionen ist die an Calcium gebundene Form von Indo-1, die ein deutliches Fluoreszenzemissionsspektrum aufweist .

Wissenschaftliche Forschungsanwendungen

Indo-1 (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Calcium-Indikator in verschiedenen chemischen Assays und Experimenten eingesetzt.

Biologie: Wird in der Zellbiologie zur Messung der intrazellulären Calciumspiegel eingesetzt, die für verschiedene zelluläre Prozesse entscheidend sind.

Medizin: Wird in der medizinischen Forschung eingesetzt, um Calcium-Signalwege und ihre Rolle bei Krankheiten zu untersuchen.

Industrie: Anwendung bei der Entwicklung von diagnostischen Werkzeugen und Assays zur Calcium-Messung

5. Wirkmechanismus

Indo-1 (Natriumsalz) funktioniert, indem es an Calciumionen bindet, was eine Verschiebung seines Fluoreszenzemissionsspektrums induziert. Der Farbstoff hat einen doppelten Emissionspeak, wobei ein Peak bei etwa 475 Nanometern (calciumfrei) und ein weiterer bei 400 Nanometern (an Calcium gebunden) liegt. Diese Verschiebung ermöglicht die ratiometrische Messung der Calciumkonzentrationen und liefert genaue und zuverlässige Daten über die intrazellulären Calciumspiegel .

Ähnliche Verbindungen:

Fura-2: Ein weiterer ratiometrischer Calcium-Indikator mit einem anderen Anregungs- und Emissionsprofil.

Fluo-3: Ein nicht-ratiometrischer Calcium-Indikator mit einem einzigen Emissionspeak.

Calcium Green-1: Ein Calcium-Indikator mit einer hohen Affinität zu Calciumionen

Einzigartigkeit von Indo-1 (Natriumsalz): Indo-1 (Natriumsalz) ist aufgrund seiner beiden Emissionspeaks und der einzigen Anregungsquelle einzigartig, was es besonders für Durchflusszytometrie- und Mehrfarben-Fluoreszenzanwendungen geeignet macht. Seine Fähigkeit, ratiometrische Messungen zu liefern, minimiert die Auswirkungen von Photobleichen, Leckagen und ungleichmäßiger Farbstoffbeladung, was zu robusteren und reproduzierbareren Ergebnissen führt .

Wirkmechanismus

Indo-1 (sodium salt) functions by binding to calcium ions, which induces a shift in its fluorescence emission spectrum. The dye has a dual emission peak, with one peak at approximately 475 nanometers (calcium-free) and another at 400 nanometers (calcium-bound). This shift allows for the ratiometric measurement of calcium concentrations, providing accurate and reliable data on intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Fura-2: Another ratiometric calcium indicator with a different excitation and emission profile.

Fluo-3: A non-ratiometric calcium indicator with a single emission peak.

Calcium Green-1: A calcium indicator with a high affinity for calcium ions

Uniqueness of Indo-1 (Sodium Salt): Indo-1 (sodium salt) is unique due to its dual emission peaks and single excitation source, making it particularly suitable for flow cytometry and multicolor fluorescence applications. Its ability to provide ratiometric measurements minimizes the effects of photobleaching, leakage, and uneven dye loading, resulting in more robust and reproducible results .

Biologische Aktivität

Indo 1, a fluorescent calcium indicator, has garnered significant attention in biological research due to its ability to measure intracellular calcium levels. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various studies, and its effectiveness as a calcium sensor.

Overview of this compound

This compound (also known as Indo-1) is a synthetic dye that exhibits fluorescence properties sensitive to calcium ion () concentrations. It is commonly used in flow cytometry and confocal microscopy to monitor calcium dynamics within cells. The dye's fluorescence changes upon binding with , allowing for real-time measurements of intracellular calcium levels.

This compound operates on the principle of ratiometric fluorescence. When binds to this compound, it induces a shift in the excitation and emission spectra of the dye. This property is exploited in various experimental setups to quantify calcium concentrations accurately.

Key Features:

- Ratiometric Measurement : The ratio of fluorescence intensities at two different wavelengths provides a reliable measure of concentration.

- Rapid Response : this compound can quickly respond to changes in levels, making it suitable for dynamic studies.

- Local Sensing : Recent advancements have enabled the coupling of this compound with SNAP-tag fusion proteins, allowing for localized measurements within specific cellular compartments .

Applications in Research

This compound has been utilized in a variety of biological studies, particularly those focusing on muscle physiology and cellular signaling pathways.

Case Studies:

-

Calcium Dynamics in Muscle Cells :

A study measured resting intracellular calcium concentrations using this compound in skeletal muscle fibers from control and dystrophic mice. The findings highlighted differences in transients between normal and diseased muscle fibers, providing insights into the pathology of Duchenne Muscular Dystrophy (DMD) . -

Local Calcium Sensing :

Research demonstrated the use of SNAP-Indo-1 conjugates for measuring nuclear levels in cultured primary muscle cells. This method allowed researchers to observe significant increases in nuclear during excitation-contraction coupling, underscoring the importance of localized calcium signaling in muscle function . -

Calcium Measurement Techniques :

A comparative study explored various methods for measuring intracellular calcium using this compound. It was found that this compound coupled with microspheres improved localization and retention within cells, enhancing measurement accuracy over traditional free-dye methods .

Data Tables

The following table summarizes key findings from studies utilizing this compound as a calcium indicator:

Eigenschaften

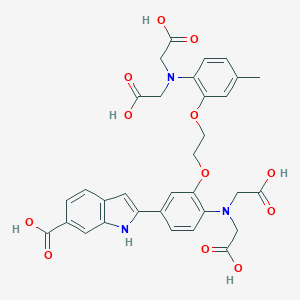

IUPAC Name |

2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O12/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAQOBUZCQMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242202 | |

| Record name | Indo-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-96-4 | |

| Record name | 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18RMK75W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.